4H-Naphtho[2,3-d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4H-Naphtho[2,3-d]imidazole can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminonaphthalene with aromatic aldehydes in the presence of a catalyst such as copper nitrate (Cu(NO3)2.6H2O). This method is advantageous due to its short reaction times and straightforward workup .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Naphtho[2,3-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products:
Wissenschaftliche Forschungsanwendungen
4H-Naphtho[2,3-d]imidazole has been extensively studied for its biological activities and potential therapeutic applications. Some key areas of research include:
Antibacterial and Antifungal Activities: Derivatives of this compound have shown significant activity against various bacterial and fungal strains.
Anticancer Properties: Certain naphtho[2,3-d]imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
Material Science: This compound is also explored for its potential use in organic electronics and as a building block for advanced materials.
Wirkmechanismus
The mechanism of action of 4H-Naphtho[2,3-d]imidazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways can vary depending on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring, known for its broad range of biological activities.
Imidazole: A simpler structure compared to naphtho[2,3-d]imidazole, but also widely studied for its biological properties.
Uniqueness: 4H-Naphtho[2,3-d]imidazole is unique due to its fused naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions, such as in drug design and materials science .
Eigenschaften
CAS-Nummer |
35731-18-1 |
---|---|
Molekularformel |
C11H8N2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
9H-benzo[f]benzimidazole |
InChI |
InChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-5,7H,6H2 |
InChI-Schlüssel |
SZNCTJHKIBEVQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C=C3C1=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.